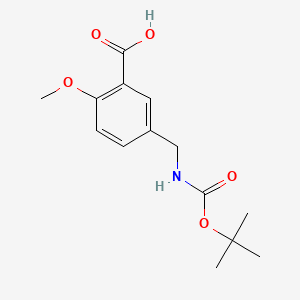
2-Chlorocyclohex-1-ene-1-carbonitrile
Descripción general
Descripción
2-Chlorocyclohex-1-ene-1-carbonitrile is an organic compound with the molecular formula C7H8ClN and a molecular weight of 141.6 g/mol . This compound is characterized by a cyclohexene ring substituted with a chlorine atom and a nitrile group. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorocyclohex-1-ene-1-carbonitrile typically involves the reaction of cyclohexanone with trichlorophosphate in the presence of N,N-dimethylformamide (DMF). The reaction proceeds in two stages :
Stage 1: Cyclohexanone is reacted with trichlorophosphate in DMF at a low temperature (cooled with ice) for about 15 minutes. This forms a sticky white solid.
Stage 2: The mixture is then heated to 50°C, and hydroxylamine hydrochloride is added in portions while maintaining the temperature between 45-55°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process is often automated to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorocyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oximes or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as LiAlH4 or catalytic hydrogenation.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed
Substitution: Formation of substituted cyclohexene derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Oxidation: Formation of oximes or other oxidized products.
Aplicaciones Científicas De Investigación
2-Chlorocyclohex-1-ene-1-carbonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving nitriles.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chlorocyclohex-1-ene-1-carbonitrile depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, while in reduction reactions, the nitrile group is converted to an amine. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
2-Chlorocyclohex-1-ene-1-carbonitrile can be compared with similar compounds such as:
2-Bromocyclohex-1-ene-1-carbonitrile: Similar structure but with a bromine atom instead of chlorine.
2-Fluorocyclohex-1-ene-1-carbonitrile: Similar structure but with a fluorine atom instead of chlorine.
2-Iodocyclohex-1-ene-1-carbonitrile: Similar structure but with an iodine atom instead of chlorine.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, which may differ from its halogen-substituted analogs .
Propiedades
IUPAC Name |
2-chlorocyclohexene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMPUGDGNQTHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 6-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B600018.png)

![7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B600021.png)

![6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine](/img/structure/B600029.png)



![2-Aminothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B600035.png)



![Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide](/img/structure/B600040.png)
